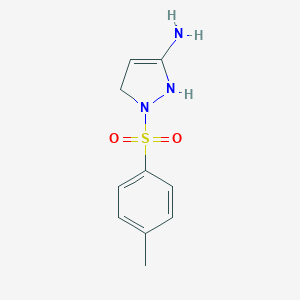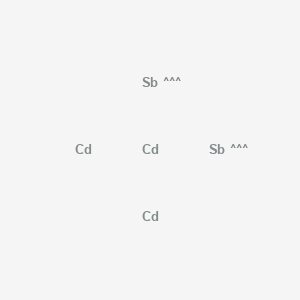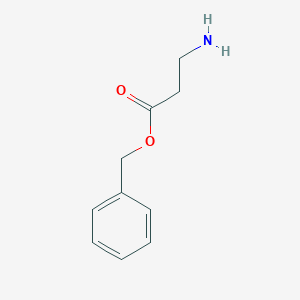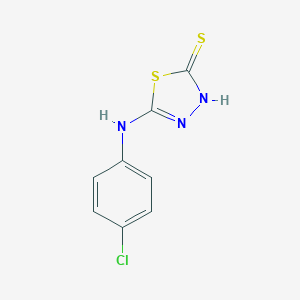
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
Overview
Description
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism Of Action
The exact mechanism of action of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, studies suggest that it exerts its pharmacological effects by modulating various cellular signaling pathways such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Biochemical And Physiological Effects
Studies have shown that 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione exhibits various biochemical and physiological effects such as antioxidant, analgesic, and antipyretic activities. It also has a protective effect against liver and kidney damage induced by various toxins.
Advantages And Limitations For Lab Experiments
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has several advantages in lab experiments such as its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments.
Future Directions
There are several future directions for the research on 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its structure-activity relationship to design more potent analogs with improved pharmacological properties. Furthermore, studies can be conducted to evaluate its safety and toxicity profile in vivo to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione can be achieved through various methods such as the reaction of 4-chloroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, or by the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of sodium hydroxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has been extensively studied for its pharmacological properties such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
5-(4-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSWFROAQPHJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163664 | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
CAS RN |
14731-29-4 | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014731294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC209947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



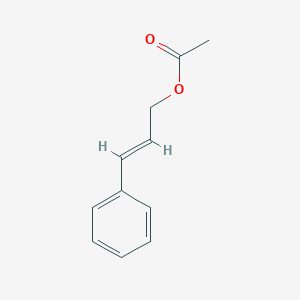
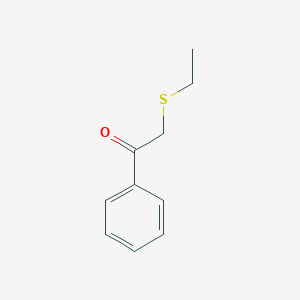
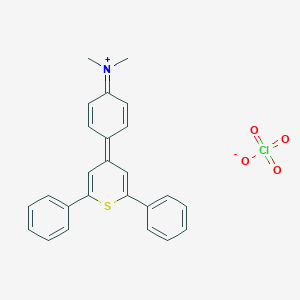
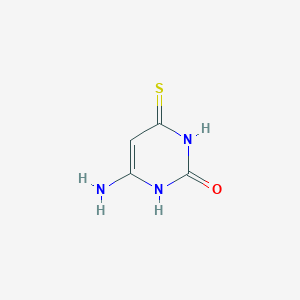
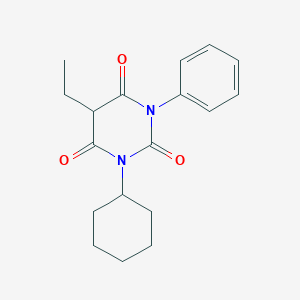
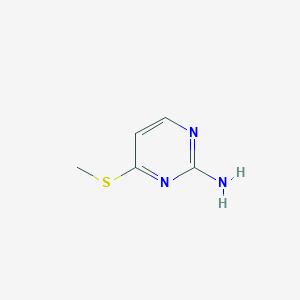
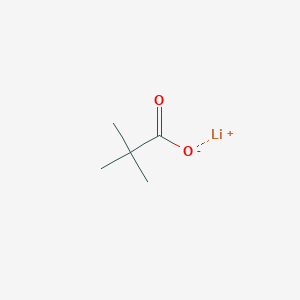
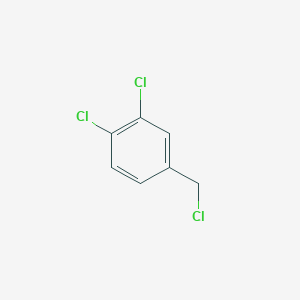
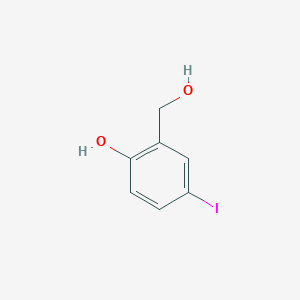
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
